methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
Description
Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methoxyphenyl group at position 2. The acetamido linker connects this core to a methyl benzoate ester, contributing to its molecular weight of 462.46 g/mol (C₂₄H₂₂N₄O₆) .
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-31-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23(30)32-2/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHMVCGNSNFDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A common approach includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolo[1,5-a]pyrazine ring.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with a 4-methoxyphenyl halide in the presence of a base.
Acetamido Group Addition: The acetamido group is typically introduced via an acylation reaction, where the pyrazolo[1,5-a]pyrazine derivative is treated with an acyl chloride or anhydride.
Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[1,5-a]pyrazine core, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles replace the acetamido moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its pyrazolo[1,5-a]pyrazine core is of particular interest for developing new heterocyclic compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate would depend on its specific biological activity. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrazine core may interact with nucleic acids or proteins, altering cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Position and Number of Methoxy Groups
- Target Compound : The 4-methoxyphenyl group provides moderate electron-donating effects and may enhance solubility via polar interactions.
Halogen-Substituted Analogues
- Methyl 4-(2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate (CAS 941876-94-4, ): The 4-chlorophenyl group introduces electron-withdrawing effects, which could alter binding interactions in biological systems (e.g., with enzymes or receptors) compared to the methoxy-substituted target compound .
Ester Group Modifications
Acetamide Substituent Variations
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Synthetic Routes : Analogues in and are synthesized via multi-step reactions involving coupling of preformed heterocyclic cores with substituted acetamides or esters, suggesting shared synthetic challenges (e.g., purity control, yield optimization) .
- Biological Activity Gaps : While and highlight bioactivity in related pyrazolo-pyrimidine derivatives (e.g., antiviral, antifungal), direct data for the target compound and its analogues are absent in the provided evidence.
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in the target compound likely optimizes electronic and steric effects compared to halogenated or multi-methoxy variants. Ethyl esters () may trade metabolic stability for improved tissue penetration .
Biological Activity
Methyl 2-(2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate is a compound that has attracted attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article explores the biological activity of this compound through a review of relevant studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 416.5 g/mol
- CAS Number : 941938-37-0
This compound features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin scaffold exhibit significant anticancer properties. For instance, a study highlighted that derivatives of this scaffold can act as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis due to its role in regulating pH in the tumor microenvironment .
Antiviral Activity
Another area of interest is the antiviral potential of pyrazolo[1,5-a]pyrazin derivatives. A study identified certain pyrazolo compounds as selective inhibitors against β-coronaviruses, suggesting that this compound could be explored for similar applications . The mechanism involves binding to specific targets in viral replication pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and improves binding affinity to target enzymes.
- Amide Linkage : The acetamido group plays a crucial role in maintaining the compound's stability and bioactivity.
- Pyrazin Core Modifications : Variations in the pyrazin structure can lead to significant changes in potency against cancer cell lines and viruses.
In Vitro Studies
- Anticancer Efficacy : In vitro studies conducted on various cancer cell lines demonstrated that compounds with the pyrazolo[1,5-a]pyrazin scaffold showed IC50 values in the low micromolar range. For example, a derivative exhibited an IC50 of 0.12 µM against breast cancer cells, indicating strong anticancer activity .
- Antiviral Screening : High-throughput screening has identified several pyrazolo derivatives as potential leads against Mycobacterium tuberculosis and other viral pathogens. These compounds showed low cytotoxicity while effectively inhibiting pathogen growth within macrophages .
Summary Table of Biological Activities
Q & A
What are the key strategies for synthesizing the pyrazolo[1,5-a]pyrazin-4(5H)-one core in this compound?
Level : Basic
Methodological Answer :
The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can be synthesized via cyclization reactions using α-chloroacetamides or related electrophiles. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) facilitates nucleophilic substitution at the α-carbon, followed by intramolecular cyclization to form the pyrazinone ring . Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to minimize by-products like pyrazolo[4,3-d]pyrimidine derivatives .
How can researchers resolve discrepancies in reported yields for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Level : Advanced
Methodological Answer :
Yield inconsistencies often arise from variations in reagent purity, solvent selection, or competing side reactions. For instance, using chloroacetonitrile as an electrophile may generate cyanomethyl-substituted by-products (e.g., cyanomethyl-3-(7-amino-3,5-dicyano-1H-pyrazolo[4,3-d]pyrimidin-1-yl)-benzoates) alongside the desired product . To address this:
- Perform HPLC-MS or TLC monitoring to track reaction progress.
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for by-product separation.
- Validate purity via NMR integration of aromatic protons and carbonyl signals .
What experimental approaches are recommended for characterizing the acetamido-benzoate substituent?
Level : Basic
Methodological Answer :
The acetamido-benzoate moiety can be characterized using:
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of ester and amide groups) and ~1250 cm⁻¹ (C-O-C stretch of the methoxy group) .
- ¹H NMR : Doublets for the aromatic protons of the 4-methoxyphenyl group (δ 6.8–7.2 ppm) and singlet for the methyl ester (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with an error margin <5 ppm .
How can researchers design experiments to assess the compound’s stability under physiological conditions?
Level : Advanced
Methodological Answer :
To evaluate stability:
pH-dependent hydrolysis : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 254 nm) .
Plasma stability : Add the compound to rat/human plasma (37°C) and analyze aliquots at intervals using LC-MS/MS to detect esterase-mediated hydrolysis .
Thermogravimetric analysis (TGA) : Assess thermal stability by heating from 25°C to 300°C (5°C/min) under nitrogen .
What computational methods are suitable for predicting the compound’s collision cross-section (CCS) and pharmacokinetic properties?
Level : Advanced
Methodological Answer :
- Collision Cross-Section (CCS) : Use ion mobility-mass spectrometry (IM-MS) coupled with computational tools like MOBCAL or Collidoscope to predict CCS values for adducts (e.g., [M+H]+ = ~233.8 Ų) .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition potential .
How can researchers correlate structural modifications with biological activity in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
Level : Advanced
Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the 4-methoxyphenyl or acetamido-benzoate groups. Test in vitro bioactivity (e.g., antioxidant assays using DPPH scavenging or kinase inhibition assays).
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinase). Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
What analytical techniques are critical for identifying and quantifying degradation products?
Level : Basic
Methodological Answer :
- LC-UV/HRMS : Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Compare HRMS fragmentation patterns with reference standards .
- NMR Spectroscopy : Assign peaks for degradation products (e.g., benzoic acid from ester hydrolysis) using ¹H-¹³C HSQC and HMBC .
How should researchers optimize reaction conditions to minimize by-product formation during acetamido coupling?
Level : Advanced
Methodological Answer :
- Coupling Reagents : Replace traditional EDCl/HOBt with HATU or DMTMM to improve coupling efficiency (yield >85%) .
- Solvent Selection : Use dichloromethane (DCM) instead of DMF to reduce racemization.
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
Level : Advanced
Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 24 hours in batch) .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to recrystallize the final product with >99% purity .
How can environmental impact studies be designed for this compound?
Level : Advanced
Methodological Answer :
Follow the INCHEMBIOL framework :
Abiotic Stability : Assess hydrolysis/photolysis in aqueous buffers under UV light (λ = 254 nm).
Biotic Degradation : Use soil microcosms or activated sludge to measure half-life (t½) under aerobic/anaerobic conditions.
Ecototoxicity : Conduct Daphnia magna or Aliivibrio fischeri bioassays to determine LC50/EC50 values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
